1-trifluoromethanesulfonylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a trifluoromethanesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-trifluoromethanesulfonylpiperidine-4-carboxylic acid typically involves the introduction of the trifluoromethanesulfonyl group into a piperidine derivative. One common method is the reaction of piperidine with trifluoromethanesulfonyl chloride under basic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions or by using carboxylated starting materials .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The trifluoromethanesulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .
Scientific Research Applications
1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-trifluoromethanesulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Piperidine Derivatives: Other piperidine derivatives with different substituents can have similar chemical properties and applications
Uniqueness: 1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid is unique due to the combination of the trifluoromethanesulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances the compound’s potential as a valuable research tool .
Properties
CAS No. |
1094700-68-1 |
---|---|
Molecular Formula |
C7H10F3NO4S |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.